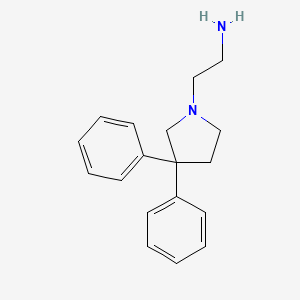
2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethylamine
Cat. No. B8272092
M. Wt: 266.4 g/mol
InChI Key: MCAKVWUVJKIWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07750161B2
Procedure details


[2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethyl]-carbamic acid benzyl ester (1.44 g, 3.6 mmol) is dissolved in MeOH (50 mL) and Pd—C (10%, 150 mg) is added. The mixture is stirred under hydrogen atmosphere for 15 h. The mixture is filtered and the filtrate evaporated to provide the title compound.
Name
[2-(3,3-Diphenyl-pyrrolidin-1-yl)-ethyl]-carbamic acid benzyl ester
Quantity
1.44 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:10][CH2:11][CH2:12][N:13]1[CH2:17][CH2:16][C:15]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH2:14]1)C1C=CC=CC=1>CO.[Pd]>[C:18]1([C:15]2([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)[CH2:16][CH2:17][N:13]([CH2:12][CH2:11][NH2:10])[CH2:14]2)[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred under hydrogen atmosphere for 15 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(CN(CC1)CCN)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
